2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
Description
1.1. Structural Overview of 2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione This compound is a highly substituted isoindole-1,3-dione derivative featuring a central oxane (tetrahydropyran) ring. Key structural elements include:
- A 5-hydroxy group on the oxane ring.
- 4-Phenylmethoxy and 6-(phenylmethoxymethyl) substituents, contributing to steric bulk and hydrophobicity.
- A 2-(4-methoxyphenoxy) group, introducing electron-donating methoxy and aromatic ether linkages.
Structural determination of such complex molecules often relies on X-ray crystallography using programs like SHELX and software suites such as WinGX .
Properties
IUPAC Name |
2-[5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33NO8/c1-40-25-16-18-26(19-17-25)43-35-30(36-33(38)27-14-8-9-15-28(27)34(36)39)32(42-21-24-12-6-3-7-13-24)31(37)29(44-35)22-41-20-23-10-4-2-5-11-23/h2-19,29-32,35,37H,20-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFDXGIKVGVBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The target compound shares the isoindole-1,3-dione core with derivatives reported in (e.g., compounds 13c , 14 , and 15 ). Key differences include:
- Substituent Diversity :
- The target compound’s oxane ring is substituted with hydroxy, aryl ether, and benzyl ether groups, whereas compounds 13c and 14 feature triazolidine-thioxo or hydrazide moieties.
- Compound 15 includes a benzohydrazide side chain, contrasting with the target’s polyether-oxane system.
- Functional Groups :
Table 1: Structural Comparison
Physical Properties
- Melting Points :
- Synthetic Yields :
Table 2: Physical Properties
| Compound | Melting Point (°C) | Synthetic Yield (%) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| 13c | >300 | 42 |
| 14 | >300 | 33 |
| 15 | 247–249 | 48 |
Spectral Data
- IR Spectroscopy :
- NMR Spectroscopy: The target’s aromatic protons (e.g., 4-methoxyphenoxy and benzyl ethers) would resonate at δ 6.5–7.5 ppm, comparable to 13c (δ 7.15–8.19 ppm) . The oxane’s methylene and methine protons may display complex splitting due to puckering, unlike the simpler triazolidine protons in 13c.
Table 3: Key Spectral Signatures
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